molecular formula C6H8ClFO2 B172421 Ethyl 2-chloro-2-fluorocyclopropanecarboxylate CAS No. 155051-93-7

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

Cat. No.: B172421
CAS No.: 155051-93-7
M. Wt: 166.58 g/mol
InChI Key: BPHKGPOPPUFFMG-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate (CAS 155051-93-7) is a high-value fluorinated cyclopropane derivative supplied as a colorless transparent liquid . This organofluorine compound serves as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. Its molecular formula is C 6 H 8 ClFO 2 with a molecular weight of 166.58 g/mol . The compound features a high degree of functionalization, with both chloro and fluoro substituents on the cyclopropane ring, making it a versatile precursor for further chemical transformations. It is a key building block in the synthesis of cyclopropane carboxylic acid derivatives with potential pharmaceutical applications . For instance, such derivatives are investigated for their role as inhibitors of the leukotriene pathway, which is a key target for treating inflammatory and respiratory diseases . The presence of both halogen atoms allows for selective dehalogenation reactions; the compound can be used in reductive dehalogenation processes, for example with hydrogen and a metal catalyst like Raney nickel, to access other valuable fluorinated cyclopropane structures . This product is intended for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

ethyl 2-chloro-2-fluorocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClFO2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHKGPOPPUFFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal-Catalyzed Reactions with 1-Fluoro-1-Chloroethylene

A stereoselective approach involves reacting diazoacetic acid derivatives with 1-fluoro-1-chloroethylene in the presence of chiral metal catalysts. For instance, rhodium(II) complexes with chiral ligands (e.g., Rh₂(OAc)₄) enable the formation of the cyclopropane ring with high diastereocontrol. In one example, ethyl diazoacetate and 1-fluoro-1-chloroethylene yielded ethyl 2-chloro-2-fluorocyclopropanecarboxylate with a cis/trans ratio of 1.39:1. The reaction proceeds via a carbene transfer mechanism, where the metal catalyst facilitates the insertion of the carbene into the C=C bond of the olefin (Figure 1).

Table 1: Representative Conditions for Metal-Catalyzed Cyclopropanation

CatalystTemperature (°C)Solventcis/trans RatioYield (%)
Rh₂(OAc)₄25CH₂Cl₂1.39:165
Cu(OTf)₂0Toluene1.2:158

Stereochemical Considerations

The cis-configuration predominates in these reactions due to the syn-addition of the carbene to the olefin. However, trans-isomers may form via competing pathways, such as free carbene insertion. Chirality transfer from the catalyst to the product is critical for applications requiring enantiopure compounds, such as in active pharmaceutical ingredients (APIs).

Michael-Initiated Ring Closure (MIRC) and Halogen Exchange

Two-Step Synthesis via α-Chloro Intermediates

A scalable method involves a MIRC reaction between ethyl 2,2-dichloroacetate and electron-deficient olefins (e.g., acrylates), followed by fluorination. In the first step, ethyl α-chlorocyclopropanecarboxylate forms under basic conditions (e.g., K₂CO₃ in THF) at 0°C, achieving yields up to 78%. The second step employs potassium bifluoride (KHF₂) to replace chlorine with fluorine via a nucleophilic halogen exchange (Figure 2).

Table 2: Halogen Exchange Reaction Optimization

SubstrateReagentTemperature (°C)Time (h)Yield (%)
Ethyl α-chlorocyclopropaneKHF₂801272
Ethyl α-bromocyclopropaneAgF1002468

Mechanistic Insights

KHF₂ acts as both a base and a fluoride source, enabling deprotonation of the intermediate enolate and subsequent SN2 displacement of chloride. Computational studies suggest that the reaction proceeds through a tight transition state, favoring retention of configuration at the cyclopropane ring.

Catalytic Hydrogenolysis Approaches

Dehalogenation of Polyhalogenated Precursors

This compound can be synthesized via catalytic hydrogenolysis of tribrominated precursors. For example, hydrogen gas (1–3 atm) and palladium on carbon (Pd/C) in ethanol selectively remove bromine atoms while retaining fluorine and chlorine. This method avoids toxic reagents like tributyltin hydride, which were historically used for debromination.

Table 3: Hydrogenolysis Conditions and Outcomes

SubstrateCatalystPressure (atm)Yield (%)Configuration Retention
Ethyl 2-bromo-2-fluorocyclopropanePd/C1.585>95% cis

Base-Mediated Retention of Configuration

The presence of a base (e.g., Et₃N) is crucial for preventing acid-catalyzed isomerization during hydrogenolysis. This ensures that the cis-configuration of the cyclopropane ring is preserved, which is essential for maintaining the stereochemical integrity of downstream products.

Comparative Analysis of Synthesis Methods

Yield and Efficiency

  • Metal-catalyzed cyclopropanation offers moderate yields (58–65%) but excels in stereoselectivity.

  • MIRC/halogen exchange provides higher yields (72–78%) and scalability, making it industrially favorable.

  • Catalytic hydrogenolysis achieves excellent yields (85%) but requires handling hazardous hydrogen gas.

Industrial Applicability

The MIRC route is preferred for large-scale production due to its use of inexpensive reagents (KHF₂) and mild conditions. In contrast, chiral metal catalysts remain cost-prohibitive for non-pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate can be contextualized by comparing it with related cyclopropane derivatives and halogenated compounds. Below is a detailed analysis supported by data tables and research findings.

Structural Analogues in Cyclopropane Carboxylates
Compound Name Substituents Key Properties Applications Price (per gram)
This compound 2-Cl, 2-F, ethyl ester High lipophilicity; enhanced metabolic stability Pharmaceutical intermediates €1,092.00
Ethyl trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylate 2,6-difluorophenyl, ethyl ester Increased aromatic interaction potential Ligand synthesis in catalysis N/A
Ethyl (1S,2S)-2-(2,5-Dichlorophenyl)cyclopropanecarboxylate 2,5-dichlorophenyl, ethyl ester Higher halogen density; potential for cross-coupling reactions Polymer precursors N/A
Ethyl 2-methylcyclopropanecarboxylate 2-methyl, ethyl ester Reduced steric hindrance; lower reactivity Fragrance synthesis N/A

Key Observations :

Halogen Effects: The dual Cl/F substitution in this compound introduces synergistic electronic effects. Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, while chlorine’s polarizability enhances reactivity in nucleophilic substitutions compared to non-halogenated analogs like Ethyl 2-methylcyclopropanecarboxylate .

Cost and Availability : The compound’s high price underscores its specialized role compared to simpler derivatives (e.g., dichlorophenyl or methyl-substituted analogs), which are more commonly synthesized .

Comparison with Non-Cyclopropane Halogenated Compounds
Compound Name Structure Reactivity Profile Safety Considerations
1-Chloro-2-methyl-2-propanol Tertiary alcohol, Cl substituent Prone to elimination reactions; low thermal stability Requires PPE for skin/eye contact
5-Bromo-4-chloro-3-indoxyl-beta-D-ribofuranoside Halogenated glycoside Enzymatic substrate specificity Limited hazard data

Key Observations :

  • Stability: this compound’s cyclopropane ring confers greater strain-driven reactivity compared to acyclic halogenated alcohols like 1-Chloro-2-methyl-2-propanol, which are more susceptible to decomposition .
  • Utility in Synthesis: Unlike 5-Bromo-4-chloro-3-indoxyl-beta-D-ribofuranoside (a glycosidase substrate), the target compound is tailored for transition-metal-catalyzed reactions due to its strained ring and halogen leaving groups .

Biological Activity

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with both chlorine and fluorine atoms, which significantly influences its reactivity and biological interactions. The molecular formula is C7H8ClF2O2C_7H_8ClF_2O_2, with a molecular weight of approximately 196.59 g/mol. The presence of halogens in the structure enhances the compound's lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes. Fluorinated compounds often exhibit increased binding affinities due to the electronegative fluorine atom, which can enhance interactions through hydrogen bonding and electrostatic effects.
  • Antimicrobial Properties : Research indicates that derivatives of cyclopropanecarboxylic acids, including this compound, may possess antimicrobial activity. The structural modifications imparted by halogenation can lead to enhanced efficacy against certain bacterial strains .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various cyclopropanecarboxylic acid derivatives, including this compound. It was found that the introduction of fluorine increased the antimicrobial potency against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) recorded at levels significantly lower than non-fluorinated analogs .
    Compound NameMIC (µM)Activity
    This compound32Moderate
    Fluorinated derivative X16High
    Non-fluorinated analog Y64Low
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that this compound could effectively inhibit specific target enzymes involved in metabolic pathways. The presence of both chlorine and fluorine was crucial for enhancing the binding affinity to these enzymes.
  • Insecticidal Activity : The compound has shown potential as an insecticide, particularly against agricultural pests. Its unique structure allows it to disrupt normal physiological processes in insects, leading to increased mortality rates compared to traditional insecticides .

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclopropanation : This step involves forming the cyclopropane ring through a reaction between an alkene and a carbene precursor.
  • Halogenation : Chlorination and fluorination are performed using appropriate reagents under controlled conditions to introduce the halogen substituents.
  • Esterification : The carboxylic acid group is esterified with ethanol to yield the final product.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-chloro-2-fluorocyclopropanecarboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclopropanation reactions, such as the addition of dichlorocarbene or fluorinated carbenes to α,β-unsaturated esters. Key steps include:

  • Reagent selection : Use of ethyl acrylate derivatives with halogenated precursors (e.g., Cl/F-substituted diazo compounds).
  • Temperature control : Reactions often require low temperatures (−78°C to 0°C) to stabilize reactive intermediates.
  • Steric and electronic effects : Substituents on the cyclopropane ring influence reaction yields; chloro-fluoro groups may require protecting strategies to avoid side reactions . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry of halogenating agents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify cyclopropane ring protons (δ 1.5–2.5 ppm) and ester carbonyl signals (δ 165–175 ppm). Chlorine and fluorine substituents cause distinct splitting patterns due to scalar coupling.
  • <sup>19</sup>F NMR : Critical for confirming fluorination (δ −180 to −220 ppm for CF groups).
  • IR Spectroscopy : Ester C=O stretches (~1740 cm⁻¹) and C-Cl/C-F vibrations (600–800 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]<sup>+</sup>) and fragmentation patterns validate the structure .

Q. How can researchers mitigate steric strain effects during functionalization of the cyclopropane ring?

  • Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl intermediates).
  • Microwave-assisted synthesis : Accelerates ring-opening/functionalization while minimizing decomposition.
  • Computational modeling : Pre-screen substituent orientations using DFT to predict steric clashes .

Advanced Research Questions

Q. What strategies resolve crystallographic ambiguities in this compound derivatives?

  • X-ray crystallography : Use SHELXL for refinement, particularly for handling disordered Cl/F atoms. Twinning or low-resolution data may require iterative cycles of electron density mapping .
  • ORTEP-3 visualization : Highlight bond angles and torsional strain in the cyclopropane ring. Anomalies in bond lengths (>1.54 Å for C-C) suggest steric distortion .
  • High-pressure crystallization : Improves crystal quality for halogen-rich compounds by reducing thermal motion .

Q. How do electronic effects of chloro-fluoro substitution influence reaction mechanisms in cyclopropane systems?

  • DFT studies : Compare HOMO/LUMO energies of Cl vs. F substituents to predict nucleophilic/electrophilic sites. Fluorine’s electronegativity increases ring polarization, altering reactivity in Diels-Alder or ring-opening reactions.
  • Kinetic isotope effects (KIE) : Probe transition states in halogenated intermediates using deuterated analogs .

Q. What methodologies address discrepancies between experimental and computational NMR chemical shifts?

  • Solvent modeling : Include solvent effects (e.g., PCM for DMSO or CDCl3) in Gaussian calculations to improve shift accuracy.
  • Dynamic effects : Account for ring puckering or fluxional behavior via variable-temperature NMR.
  • Cross-validation : Use multiple software packages (e.g., ADF, ORCA) to identify systematic errors .

Q. How can researchers validate the stability of this compound under varying pH conditions?

  • HPLC-MS stability assays : Monitor degradation products (e.g., hydrolysis to carboxylic acid) at pH 2–12.
  • Arrhenius plots : Predict shelf-life by measuring decomposition rates at elevated temperatures.
  • Solid-state NMR : Assess crystallinity changes after exposure to humid environments .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data in cyclopropane ring strain measurements?

  • Comparative crystallography : Cross-reference bond lengths/angles with Cambridge Structural Database entries for similar compounds.
  • Statistical outliers : Apply Grubbs’ test to exclude anomalous diffraction data points.
  • Hybrid methods : Combine X-ray data with neutron diffraction (for H/D positions) to resolve ambiguities .

Q. What approaches reconcile differences in reaction yields reported across literature?

  • Reproducibility protocols : Standardize catalyst purity (e.g., Pd/C vs. Pd(OAc)2) and solvent drying methods.
  • Meta-analysis : Use systematic reviews to identify trends in substituent effects or solvent polarity.
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for novel derivatives .

Methodological Best Practices

  • Crystallography : Always deposit refined CIF files in public databases (e.g., CCDC) for peer validation .
  • Spectral data : Report NMR integration ratios and coupling constants (J values) to aid reproducibility .
  • Synthetic protocols : Include detailed hazard assessments for halogenated intermediates (e.g., toxicity of chloro-fluoro byproducts) .

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